molecular formula C11H8N4O2 B2779975 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 957265-89-3

4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile

Cat. No.: B2779975
CAS No.: 957265-89-3
M. Wt: 228.211
InChI Key: XJGBGFVPDBWOPM-UHFFFAOYSA-N
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Description

4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is a compound that features a pyrazole ring substituted with a nitro group and a benzonitrile moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile typically involves the condensation of a suitable pyrazole derivative with a benzonitrile precursor. One common method includes the reaction of 3-nitro-1H-pyrazole with benzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 4-[(3-Amino-1H-pyrazol-1-yl)methyl]benzonitrile.

    Substitution: Various substituted benzonitrile derivatives.

    Cyclization: Complex heterocyclic compounds

Scientific Research Applications

4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is unique due to the combination of its nitro-substituted pyrazole ring and benzonitrile moiety. This combination imparts distinct reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

4-[(3-nitropyrazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-7-9-1-3-10(4-2-9)8-14-6-5-11(13-14)15(16)17/h1-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGBGFVPDBWOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-1H-pyrazole (prepared in example 3, 200 mg, 1.77 mmol) in anhydrous N,N-dimethylformamide (2 mL), a 60% dispersion of sodium hydride in mineral oil (92 mg, 2.30 mmol) was added while stirring under nitrogen. After the effervescence ceased and the mixture was stirred for additional 30 min, 4-bromomethyl-benzonitrile (345 mg, 2.30 mmol) was added. The mixture was continued to stir under nitrogen for an additional 2 h. The solvent was removed in vacuo and purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 2% methanol/methylene chloride to 5% methanol/methylene chloride) afforded 4-(3-nitro-pyrazol-1-ylmethyl)-benzonitrile (365 mg, 90%) as a white solid. The crude material was used in the following step without any further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step Two

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